2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20387958
InChI: InChI=1S/C8H9NO3S/c1-13(9,12)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
SMILES:
Molecular Formula: C8H9NO3S
Molecular Weight: 199.23 g/mol

2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

CAS No.:

Cat. No.: VC20387958

Molecular Formula: C8H9NO3S

Molecular Weight: 199.23 g/mol

* For research use only. Not for human or veterinary use.

2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid -

Specification

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
IUPAC Name 2-(methylsulfonimidoyl)benzoic acid
Standard InChI InChI=1S/C8H9NO3S/c1-13(9,12)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
Standard InChI Key YDGKZTDNTUPZHP-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)C1=CC=CC=C1C(=O)O

Introduction

2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid is a synthetic organic compound with a unique chemical structure characterized by the presence of an imino group (-NH), a methyl oxo group (-CH=O), and a lambda6-sulfanyl group (-S=O) attached to a benzoic acid framework. Its molecular formula is C8H9NO3SC_8H_9NO_3S, and it has a molecular weight of approximately 199.23 g/mol. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it an interesting subject for research in medicinal chemistry and biochemistry.

Synthesis

The synthesis of 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid typically involves multi-step organic reactions. Common methods include:

  • Thioesterification: Introducing sulfur functionalities to the benzoic acid framework.

  • Amination: Incorporating the imino group via nucleophilic substitution.

  • Oxidation: Modifying sulfur atoms to achieve the lambda6 oxidation state.

Industrial-scale synthesis focuses on optimizing yield, cost-efficiency, and safety.

Biological Activities

Preliminary studies suggest that 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid exhibits potential biological activities due to its ability to form hydrogen bonds and interact with enzyme active sites. Key areas of interest include:

  • Enzyme Inhibition:

    • The compound has been investigated as a possible enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    • Its imino group facilitates binding to active sites, potentially modulating enzyme activity.

  • Antimicrobial Properties:

    • Similar compounds have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria .

    • Further testing is required to confirm its efficacy against specific pathogens.

  • Anticancer Potential:

    • Structural analogs have shown cytotoxic effects on cancer cell lines such as HeLa and HCT-116 through apoptosis induction .

    • The compound's ability to disrupt cell cycle progression warrants additional exploration.

Applications

The unique structural properties of 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid make it valuable for various applications:

  • Drug Discovery: Potential as a lead compound for developing enzyme inhibitors or antimicrobial agents.

  • Synthetic Chemistry: Its functional groups allow for further derivatization, enabling the creation of new compounds with tailored properties.

  • Biochemical Research: Useful in studying molecular interactions due to its hydrogen-bonding capabilities.

Comparison with Structural Analogs

Several compounds share structural similarities with 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid but differ in functional group positioning or substitutions:

Compound NameKey Features
3-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acidPositional isomerism affects reactivity
Methyl 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoateMethyl ester derivative; altered solubility

These analogs provide insights into structure-activity relationships (SAR), guiding future modifications for enhanced biological activity.

Research Gaps and Future Directions

While promising, research on 2-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid remains in its early stages. Key areas for further investigation include:

  • Mechanistic Studies: Elucidating its mode of action at the molecular level.

  • Toxicological Assessment: Evaluating safety profiles in preclinical models.

  • Therapeutic Applications: Expanding studies on its antimicrobial and anticancer potential.

Collaborative efforts between synthetic chemists and biologists are essential to unlock the compound's full potential.

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